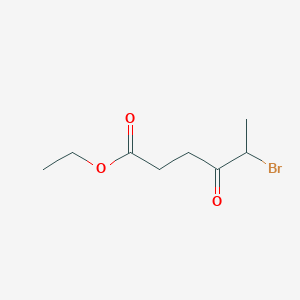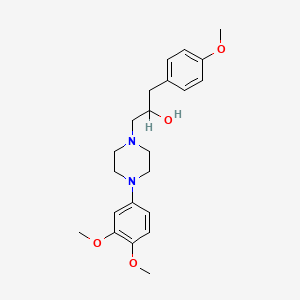![molecular formula C20H24Cl2N2O2 B14454408 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine CAS No. 73816-78-1](/img/structure/B14454408.png)
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex bicyclic heterocyclic compound. It consists of a benzene ring fused to an oxazine ring, with additional chloropropyl substituents. This compound is part of the benzoxazine family, known for their diverse applications in pharmaceuticals, polymers, and other industrial uses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves a Mannich-like condensation reaction. This process includes the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
科学的研究の応用
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of high-performance polymers and resins, which are essential in various industrial applications
作用機序
The mechanism of action of 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoxazines such as:
- 3-phenyl-2,4-dihydro-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine
Uniqueness
What sets 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine apart is its unique chloropropyl substituents, which can impart distinct chemical and physical properties
特性
CAS番号 |
73816-78-1 |
|---|---|
分子式 |
C20H24Cl2N2O2 |
分子量 |
395.3 g/mol |
IUPAC名 |
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-13(21)7-23-9-17-15-3-6-20-18(10-24(12-26-20)8-14(2)22)16(15)4-5-19(17)25-11-23/h3-6,13-14H,7-12H2,1-2H3 |
InChIキー |
ZRJNKRBITXKBNC-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CC2=C(C=CC3=C2C=CC4=C3CN(CO4)CC(C)Cl)OC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


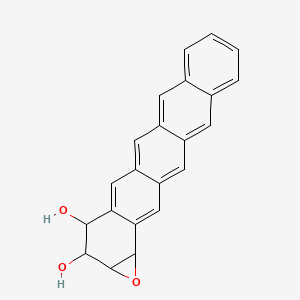
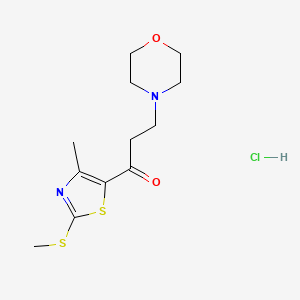
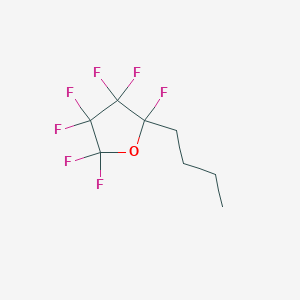

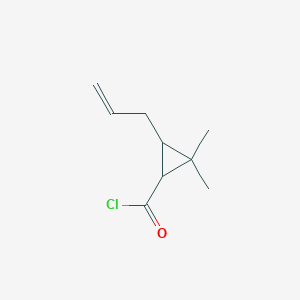
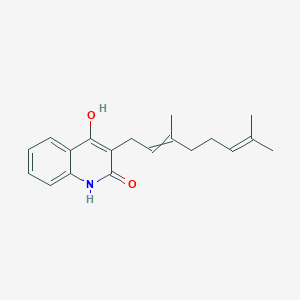
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)

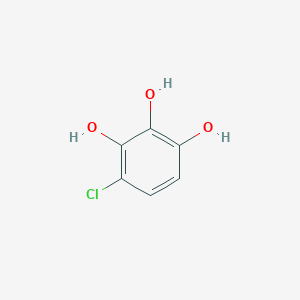
silane](/img/structure/B14454401.png)
